molecular formula C33H51NO7Si2 B13843167 O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde

Cat. No.: B13843167
M. Wt: 629.9 g/mol
InChI Key: ONMNJGJKXIYLHD-PXJZQJOASA-N
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Description

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is a complex organic compound used as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which is a highly reactive silylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways involving opiate alkaloids.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents such as antitussive drugs.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde involves its role as an intermediate in biochemical pathways. It interacts with various molecular targets, including enzymes involved in the synthesis of opiate alkaloids. The silyl-protected hydroxyl groups play a crucial role in stabilizing the compound and facilitating its reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Another silyl-protected benzaldehyde used in organic synthesis.

    tert-Butyldimethylsilyl ®-(+)-glycidyl ether: A silyl-protected ether used in various chemical reactions.

Uniqueness

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is unique due to its specific structure and role in the synthesis of Desmethylnarcotine. Its dual silyl-protected hydroxyl groups provide enhanced stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C33H51NO7Si2

Molecular Weight

629.9 g/mol

IUPAC Name

6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde

InChI

InChI=1S/C33H51NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18-19,27,29H,16-17,20H2,1-13H3/t27-,29+/m1/s1

InChI Key

ONMNJGJKXIYLHD-PXJZQJOASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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